This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group (–SO2–) attached to a nitrogen atom. Sulfonamides are widely recognized for their antibacterial properties and are often used as intermediates in the synthesis of pharmaceuticals.
The synthesis of 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. A common method for synthesizing this compound includes:
The specific parameters, such as temperature, time, and concentrations, can vary based on the scale of production and desired purity levels .
The molecular structure of 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide features several key components:
The compound's structure can be represented using its canonical SMILES notation: C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)C(F)(F)F)Br
, which provides insight into its connectivity and functional groups .
4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced properties or novel functionalities .
The mechanism of action for 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide involves interactions with biological targets such as enzymes or receptors. The presence of halogens (bromine and fluorine) enhances binding affinity due to their electronegative nature, which can stabilize interactions with target proteins.
In pharmaceutical contexts, compounds like this may inhibit specific enzymes or pathways related to disease processes, making them candidates for further investigation in drug development .
Property | Value |
---|---|
Molecular Formula | C13H8BrF4NO2S |
Molecular Weight | 398.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
The physical properties of this compound contribute to its utility in various applications, particularly in organic synthesis and medicinal chemistry .
4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide has several notable applications:
Research continues into optimizing its properties for specific applications in pharmaceuticals and materials science .
Benzenesulfonamide derivatives represent a cornerstone of medicinal chemistry due to their versatile pharmacological profiles, particularly as inhibitors of human carbonic anhydrases (hCAs). These zinc-metalloenzymes regulate critical physiological processes, including pH homeostasis, CO~2~/HCO~3~^- equilibrium, and electrolyte secretion. Dysregulation of specific hCA isoforms (e.g., CA II, VII, IX, XII) is implicated in pathologies such as epilepsy, cancer, and glaucoma [2] [5]. The structural plasticity of the benzenesulfonamide scaffold enables targeted modifications to enhance isoform selectivity and potency. For instance, halogenated derivatives exploit hydrophobic pockets in hCA active sites, while fluorinated groups improve blood-brain barrier penetration for neurological applications [3] [9].
Recent studies highlight the antiepileptic potential of CA inhibitors like 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS# 1022050-36-7). This compound’s multi-halogenated architecture disrupts neuronal excitability by modulating GABAergic signaling and intracellular chloride concentrations—mechanisms critical for seizure suppression [3] [5]. In oncology, analogs with similar halogen patterns exhibit antitumor activity by inhibiting CA IX/XII isoforms overexpressed in hypoxic tumors [9]. The pharmacological emergence of such derivatives underscores a broader trend: rational design of benzenesulfonamides is shifting from broad-spectrum inhibitors (e.g., acetazolamide) toward isoform-selective therapeutics with minimized off-target effects [2].
Table 1: Key Therapeutic Applications of Halogenated Benzenesulfonamides
Pathology | Target hCA Isoforms | Structural Features | Lead Compounds |
---|---|---|---|
Epilepsy | II, VII | Fluorinated tails, triazole linkers | Sultiame analogs, Rufinamide hybrids |
Glioblastoma | IX, XII | Bromo/chloro cores, hydrophilic linkers | U-104 derivatives |
Neuropathic pain | VII | Trifluoromethyl groups, aryl tails | Diaryl pyrazole sulfonamides |
The target compound exemplifies a structurally distinct subclass of benzenesulfonamides characterized by three halogen domains:
Table 2: Impact of Halogen Positioning on Benzenesulfonamide Properties
Substituent Position | Electronic Effect | Role in hCA Binding | Biological Consequence |
---|---|---|---|
Para-Br (sulfonamide) | Strong σ-withdrawer | Enhances Zn^2+^ affinity | Increased CA II/IX inhibition |
Meta-CF~3~ (aniline) | Hydrophobic/electron-deficient | Binds hydrophobic cleft of CA VII | Antiepileptic selectivity |
Ortho-F (aniline) | Moderate σ-withdrawer | Improves cell permeability | Enhanced CNS bioavailability |
Comparative analyses reveal that bulkier halogens (e.g., bromine vs chlorine) at the sulfonamide ring increase van der Waals interactions with CA II residues Val-121 and Phe-131. Conversely, ortho-trifluoromethylation (as in the analog from [10]) induces steric clashes in CA IX, reducing anticancer efficacy [9].
The synthesis of 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide employs a convergent strategy:
Pharmacologically, this compound emerged from "tail approach" optimizations of early CA inhibitors. Unlike monosubstituted benzenesulfonamides (e.g., acetazolamide), its dihalogenated framework enables dual interactions:
Table 3: Synthetic Routes to Target Compound and Analogs
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Schotten-Baumann | SO~2~Cl~2~, aq. NaOH, 0°C | 68 | Low cost, simple workup |
Suzuki Coupling | Pd(PPh~3~)~4~, K~2~CO~3~, DME | 92 | Enables late-stage bromine diversification |
Microwave-Assisted | Sulfonyl chloride, pyridine, 100°C | 85 | Rapid (<30 min), high purity |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2